molecular formula C15H15ClN2O4 B11485843 Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11485843
M. Wt: 322.74 g/mol
InChI Key: PBUYQTDJOVHRFO-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a carbamoyl group at the 4-position substituted with a 4-chlorophenyl moiety, a methyl ester at the 3-position, and a methyl group at the 2-position. Its structure combines a partially saturated pyridine ring with functional groups that influence electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 4-[(4-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C15H15ClN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

PBUYQTDJOVHRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes cyclization with a methyl ester derivative to form the tetrahydropyridine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include steps such as solvent extraction, crystallization, and purification through techniques like chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as an antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has been explored in laboratory settings. It may inhibit viral replication through interference with viral enzymes or host cell receptors. Notably, effectiveness against certain strains of influenza virus has been observed.

Anticancer Activity

One of the most compelling aspects of this compound is its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.
  • Receptor Modulation : It interacts with specific receptors on cell surfaces.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Biochemical Pathways

The compound's interactions can influence various cellular processes, potentially leading to:

  • Modulation of signaling pathways
  • Induction of apoptosis
  • Inhibition of cell proliferation

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism by which Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can engage in hydrophobic interactions, while the carbamoyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents, ester groups, and core modifications, leading to distinct physicochemical and functional properties. Below is a comparative analysis based on the evidence:

Compound Name Key Substituents Physical Properties Functional Implications
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (Target) 4-(4-chlorophenyl carbamoyl), 2-methyl, 3-methyl ester Not explicitly reported; inferred moderate polarity due to carbamoyl and ester groups. Carbamoyl group may enhance hydrogen-bonding potential, influencing binding interactions.
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () 5-(thiophen-3-yl), 1-tosyl, (S)-configuration Melting point: 159–152°C; enantioselective synthesis confirmed via NMR and IR . Tosyl group enhances stability and acts as a leaving group; thiophene increases π-stacking potential.
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate () 4-(2-trifluoromethylphenyl), ethyl ester Commercial availability (CAS 478261-52-8); trifluoromethyl group increases lipophilicity . CF₃ group improves metabolic stability and membrane permeability.
2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile () 3-cyano, 4-(3-nitrophenyl), 2-methylthio Nitro and cyano groups suggest high reactivity and potential for electrophilic interactions . Nitrophenyl may confer redox activity; methylthio group could participate in sulfur-based interactions.

Biological Activity

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 878413-93-5) is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridine core, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C15H15ClN2O4
  • Molecular Weight : 320.74 g/mol

1. Antibacterial Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antibacterial properties. For instance, studies involving similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of urease has also been documented, with some derivatives demonstrating IC50 values significantly lower than standard inhibitors .

CompoundTarget EnzymeIC50 (µM)
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxoAChE2.14
Similar DerivativeUrease0.63

3. Anticancer Activity

Tetrahydropyridine derivatives have been explored for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation .

Case Study 1: Antibacterial Screening

In a study conducted on synthesized tetrahydropyridine derivatives, the compound was tested against several bacterial strains. Results indicated that it exhibited strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. The study concluded that structural modifications could enhance its antibacterial efficacy .

Case Study 2: Enzyme Inhibition Profile

A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited AChE and urease. The binding interactions were characterized using molecular docking studies, confirming the formation of stable complexes with the target enzymes .

The biological activity of methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo can be attributed to:

  • Structural Interactions : The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
  • Enzyme Binding : The tetrahydropyridine scaffold allows for effective binding to active sites of enzymes like AChE and urease.

Q & A

Q. Example Protocol :

React 4-chloroaniline with methyl acetoacetate to form a carbamoyl intermediate.

Cyclize using polyphosphoric acid (PPA) at 80–100°C.

Purify via recrystallization (ethanol/water) .

Advanced: How can solvent selection and temperature optimize the cyclization step?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DCM) enhance cyclization efficiency by stabilizing transition states. For example, DMSO increases reaction rates by 30% compared to THF .
  • Temperature Control : Maintaining 80–90°C prevents decomposition of thermally sensitive intermediates. Exceeding 100°C leads to byproducts (e.g., dehydrated forms) .

Q. Optimization Table :

SolventTemperature (°C)Yield (%)Byproducts (%)
DMSO8085<5
DCM80788
THF806515

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Example: C–C bond lengths = 1.52 Å, R factor = 0.048 .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (δ 2.1–2.3 ppm), aromatic protons as doublets (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Carbonyl carbons resonate at δ 165–175 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

Advanced: How are contradictions in NMR data resolved for diastereomers?

Answer:

  • NOE Experiments : Detect spatial proximity of protons to distinguish axial vs. equatorial substituents.
  • Chiral Shift Reagents : Lanthanide complexes (e.g., Eu(fod)₃) split enantiomeric signals in ¹H NMR .
  • Dynamic NMR : Variable-temperature studies reveal rotational barriers (e.g., ΔG‡ = 60–80 kJ/mol) .

Example Data Conflict Resolution :
In compound analogs, overlapping δ 6.8–7.2 ppm signals for diastereomers were resolved using COSY and HSQC, confirming substituent orientation .

Basic: How is X-ray crystallography applied to validate molecular geometry?

Answer:

  • Single-Crystal Growth : Slow evaporation from ethanol yields diffraction-quality crystals.
  • Key Parameters :
    • R factor ≤ 0.05 indicates high accuracy.
    • Mean C–C bond deviation: <0.01 Å .

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